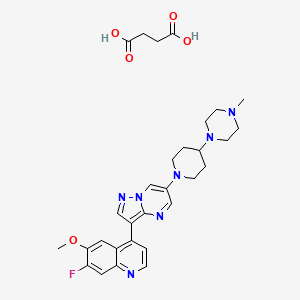

ALK2-IN-4 succinate

Description

BenchChem offers high-quality ALK2-IN-4 succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ALK2-IN-4 succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN7O.C4H6O4/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24;5-3(6)1-2-4(7)8/h3,6,13-18H,4-5,7-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCQJZBFVYYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36FN7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Analysis of ALK2-IN-4 (KER-047) Succinate: Binding Mechanics and Therapeutic Application

This is an in-depth technical guide on ALK2-IN-4 (KER-047) succinate, structured for researchers and drug development professionals.

Executive Summary

ALK2-IN-4 (KER-047) is a potent, selective, orally bioavailable small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1) . It is currently under clinical investigation for the treatment of Fibrodysplasia Ossificans Progressiva (FOP) and anemia of chronic inflammation (via hepcidin modulation).

This guide analyzes the compound's succinate salt formulation, its ATP-competitive binding mechanism, and the specific kinetic profiles that differentiate it from earlier generation inhibitors (e.g., LDN-193189). It provides actionable protocols for validating binding affinity and visualizing the inhibition of the BMP-SMAD signaling cascade.

Compound Identity and Physicochemical Profile[1][2][3][4]

ALK2-IN-4 is a pyrazolo[1,5-a]pyrimidine-based inhibitor. The succinate salt formulation is critical for clinical utility, offering superior solubility and crystallinity compared to the free base.

Chemical Structure & Nomenclature

| Attribute | Detail |

| Common Name | KER-047 (ALK2-IN-4) |

| Chemical Name | 7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |

| Salt Form | Succinate (Typically Sesqui-succinate 1.5:1 in clinical contexts; Mono-succinate 1:1 in some reagents) |

| CAS (Free Base) | 2248154-85-8 |

| CAS (Succinate) | 2416307-25-8 |

| Molecular Formula | |

| Molecular Weight | 475.56 g/mol (Free Base) / ~593.65 g/mol (Succinate) |

The Succinate Advantage

The free base of ALK2-IN-4 exhibits poor aqueous solubility, limiting oral bioavailability. The succinate salt (specifically the 1.5:1 stoichiometry described in patent WO2020086963A1) provides:

-

Enhanced Solubility: Significant improvement in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS).

-

Crystallinity: High melting point onset and stable polymorph formation, essential for consistent drug product manufacturing.

-

Bioavailability: Improved

and

Mechanism of Action and Binding Affinity

ATP-Competitive Inhibition

ALK2-IN-4 functions as a Type I/I½ ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ALK2 kinase domain, stabilizing the kinase in an inactive conformation.

-

Hinge Region Interaction: The pyrazolo[1,5-a]pyrimidine core forms a critical hydrogen bond with the backbone amide of His286 in the hinge region.

-

Selectivity Determinants: The 7-fluoro-6-methoxyquinoline moiety extends into the solvent-exposed region, exploiting subtle differences in the

C-helix positioning between ALK2 and the structurally similar ALK5 (TGF

Binding Affinity Data

KER-047 exhibits single-digit nanomolar potency against both Wild-Type (WT) and the pathogenic R206H mutant of ALK2.

Table 1: Comparative Binding Potency (

| Target | ALK2-IN-4 (KER-047) | M4K2281 (Ref) | LDN-212854 (Ref) | Significance |

| ALK2 (WT) | < 10 nM | 2 nM | 14 nM | Potent inhibition of basal signaling. |

| ALK2 (R206H) | < 10 nM | ~2-5 nM | ~15 nM | Blocks the constitutively active FOP mutant. |

| ALK5 (TGF | > 1,000 nM | > 1,000 nM | ~200 nM | Critical Selectivity: Avoids cardiac toxicity associated with ALK5 inhibition. |

| ALK1/3/6 | Variable | Variable | Moderate | Some cross-reactivity with BMP type I receptors is common in this class. |

Selectivity Profile (ALK2 vs. ALK5)

A major challenge in ALK2 inhibitor design is sparing ALK5 (TGF

Signaling Pathway Visualization

The following diagram illustrates the BMP signaling cascade and the specific node of inhibition by ALK2-IN-4.

Figure 1: Mechanism of ALK2 inhibition by KER-047 within the BMP/SMAD signaling pathway.

Experimental Protocols for Validation

To validate the binding affinity and cellular potency of ALK2-IN-4 succinate, the following self-validating protocols are recommended.

In Vitro Kinase Assay (TR-FRET / LanthaScreen)

This assay measures the displacement of a tracer from the kinase ATP pocket.

Materials:

-

Recombinant ALK2 (ACVR1) Kinase Domain (GST-tagged).

-

Europium-labeled anti-GST antibody.

-

Kinase Tracer (e.g., Tracer 236).

-

ALK2-IN-4 Succinate (dissolved in DMSO).

Protocol:

-

Preparation: Dilute ALK2-IN-4 in DMSO to generate a 10-point dose-response curve (start at 10

M, 3-fold serial dilution). -

Incubation: Mix 5 nM ALK2 kinase, 2 nM Eu-antibody, and 10 nM Tracer in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Addition: Add 5

L of compound solution to 20 -

Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

-

Detection: Read TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm).

-

Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine

(or

Cellular NanoBRET Target Engagement

Validates that the compound enters the cell and binds ALK2 in a physiological environment.

Workflow Diagram (Graphviz):

Figure 2: NanoBRET workflow for assessing intracellular target engagement.

References

-

Keros Therapeutics. (2020). Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program.[1][2]Link

-

MedChemExpress. (2024). KER047 (ALK2-IN-4) Product Information and Biological Activity.[3][4]Link

-

Williams, E., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega. Link

-

Lachey, J., et al. (2020). Patent WO2020086963A1: Compounds and Methods for Inhibiting ALK2. World Intellectual Property Organization. Link

-

Xcess Biosciences. (2023). ALK2-IN-4 Succinate Product Data Sheet.Link

Sources

- 1. orpha.net [orpha.net]

- 2. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]

- 3. ALK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

role of ALK2-IN-4 succinate in hepcidin regulation studies

The Role of ALK2-IN-4 Succinate in Hepcidin Regulation Studies

Executive Summary

ALK2-IN-4 succinate (also identified in literature as KER-047 succinate ) is a highly potent, selective small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1) .[1] It has emerged as a critical tool compound in hematology and metabolic research, specifically for elucidating the BMP-SMAD signaling axis that governs hepcidin expression.

By selectively blocking ALK2 kinase activity, this compound prevents the phosphorylation of SMAD1/5/8, thereby suppressing the transcription of the HAMP gene (encoding hepcidin). This mechanism effectively "unlocks" ferroportin-mediated iron export, making it a primary candidate for studying and treating Iron Refractory Iron Deficiency Anemia (IRIDA) and Anemia of Inflammation (AI) .

Mechanistic Foundation: The BMP-SMAD-Hepcidin Axis

To understand the utility of ALK2-IN-4 succinate, one must first master the signaling cascade it disrupts. Hepcidin production in hepatocytes is transcriptionally regulated by Bone Morphogenetic Proteins (BMPs), primarily BMP6 .

The Signaling Cascade

-

Ligand Binding: Circulating BMP6 binds to a receptor complex on the hepatocyte surface comprising Type II receptors (BMPR2 or ActR2A) and Type I receptors (ALK2 or ALK3).

-

Kinase Activation: The constitutively active Type II receptor phosphorylates the glycine-serine (GS) domain of ALK2.

-

Signal Transduction: Activated ALK2 phosphorylates Receptor-Regulated SMADs (R-SMADs: SMAD1, SMAD5, SMAD8).

-

Nuclear Translocation: Phosphorylated R-SMADs form a heterotrimeric complex with the Co-SMAD (SMAD4) and translocate to the nucleus.[2]

-

Transcription: The SMAD complex binds to BMP-Responsive Elements (BREs) on the HAMP promoter, driving hepcidin expression.

-

Iron Blockade: High hepcidin levels induce the internalization and degradation of Ferroportin (FPN) , trapping iron in enterocytes and macrophages.[2]

Mechanism of Action (MoA): ALK2-IN-4 succinate functions as an ATP-competitive inhibitor . It binds to the intracellular kinase domain of ALK2, sterically hindering ATP access. This prevents the phosphorylation of R-SMADs, effectively silencing the "iron-brake" signal even in the presence of inflammatory stimuli (e.g., IL-6) or high iron loads.

Visualization: Pathway & Inhibition

Figure 1: The BMP signaling pathway regulating hepcidin and the point of intervention by ALK2-IN-4.

Compound Profile: ALK2-IN-4 Succinate[1][4][5][6][7][8][9][10][11]

Researchers must distinguish between the free base and the succinate salt. The succinate form is preferred for in vivo studies due to enhanced solubility and bioavailability.

| Property | Specification |

| Common Name | ALK2-IN-4 Succinate; KER-047 Succinate |

| CAS Number | 2416307-25-8 (Succinate); 2248154-85-8 (Free Base) |

| Molecular Weight | 593.65 g/mol (Succinate salt) |

| Solubility | DMSO (>50 mg/mL); Aqueous buffers (pH dependent) |

| Target Selectivity | ALK2 (ACVR1) > ALK1/3/6 > ALK4/5 |

| Primary Utility | Suppression of hepcidin; Treatment of FOP and Anemia |

| Handling | Store at -80°C (stock); Protect from light; Avoid freeze-thaw |

Critical Selectivity Note: High selectivity over ALK5 (TGFβR1) is paramount. Non-selective inhibitors that block ALK5 can cause widespread toxicity (e.g., cardiac valve issues) because ALK5 regulates broad developmental and homeostatic processes. ALK2-IN-4 is engineered to spare ALK5, making it a safer tool for chronic dosing studies in mice.

Experimental Protocols

A. In Vitro Hepcidin Suppression Assay

This assay validates the compound's potency in a cellular environment using hepatoma cell lines (HepG2 or HuH7) which retain an intact BMP signaling pathway.

Materials:

-

HuH7 or HepG2 cells.[2]

-

Recombinant Human BMP6 (rhBMP6).

-

ALK2-IN-4 Succinate (dissolved in DMSO).[3]

-

qRT-PCR reagents (TaqMan probes for HAMP and GAPDH).

Protocol:

-

Seeding: Plate cells in 12-well plates (0.5 x 10^6 cells/well) in DMEM + 10% FBS. Allow adherence overnight.

-

Starvation: Switch to serum-free medium for 6–12 hours to reduce basal signaling.

-

Pre-treatment: Treat cells with ALK2-IN-4 (dose range: 1 nM – 1000 nM) or vehicle (DMSO < 0.1%) for 1 hour.

-

Stimulation: Add rhBMP6 (25 ng/mL) to the medium containing the inhibitor. Incubate for 6 hours.

-

Harvest: Lyse cells; extract total RNA.

-

Analysis: Perform qRT-PCR. Calculate relative HAMP expression using the ΔΔCt method.

-

Validation Criteria: Vehicle+BMP6 should show >10-fold induction of HAMP. ALK2-IN-4 should dose-dependently inhibit this induction (Expected IC50 ~10–50 nM).

-

B. In Vivo Model: Anemia of Inflammation (AI)

This protocol assesses the compound's ability to reverse hypoferremia caused by inflammation.

Model: Turpentine-induced sterile abscess or LPS-induced acute inflammation in C57BL/6 mice.

Workflow:

-

Induction: Inject turpentine oil (5 mL/kg, subcutaneous) into the flank of mice to induce chronic inflammation (Day 0).

-

Verification: Confirm anemia (Hb reduction) and high hepcidin by Day 7.

-

Treatment:

-

Group A: Vehicle (Oral gavage).

-

Group B: ALK2-IN-4 Succinate (10 mg/kg, Oral gavage, QD or BID).

-

-

Endpoint (Day 14):

-

Collect serum for Iron and Hepcidin (ELISA/MS) analysis.

-

Collect liver tissue for pSMAD1/5/8 Western Blot (Pharmacodynamic marker).

-

Collect spleen for non-heme iron (to assess iron mobilization).

-

Visualization: Experimental Workflow

Figure 2: Parallel workflows for validating ALK2-IN-4 activity in vitro and in vivo.

Data Analysis & Interpretation

When analyzing results generated with ALK2-IN-4 succinate, use the following framework to ensure data integrity:

| Parameter | Expected Result (Inhibitor Treated) | Biological Interpretation |

| Liver pSMAD1/5/8 | Decreased | Direct evidence of ALK2 kinase inhibition. If this does not drop, the drug did not reach the target or the dose is insufficient. |

| Serum Hepcidin | Decreased | Downstream consequence of SMAD inhibition. In inflammation models, this should return to near-baseline levels. |

| Serum Iron | Increased | Functional outcome.[2] Reduced hepcidin stabilizes Ferroportin, allowing stored iron to exit the spleen and liver. |

| Spleen Iron | Decreased | Confirmation of iron mobilization. Iron trapped in splenic macrophages is released into circulation. |

Troubleshooting Note: If hepcidin decreases but serum iron does not increase, consider:

-

Iron Depletion: The animal may be truly iron-deficient (no stores to mobilize).

-

Erythropoietic Drive: Extremely high erythropoiesis (e.g., after bleeding) may consume serum iron rapidly, masking the increase.

References

-

Keros Therapeutics. (2020). Selective Inhibition of ALK2 Signaling Suppresses Serum Hepcidin and Increases Serum Iron.

-

Asshoff, M., et al. (2017). Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. Blood.

-

MedChemExpress. (2024). KER047 (ALK2-IN-4) Product Monograph and Chemical Structure.

-

Poli, M., et al. (2014). The immunophilin FKBP12 inhibits hepcidin expression by binding the BMP type I receptor ALK2 in hepatocytes. Blood.

-

Steinbicker, A. U., et al. (2011). Perturbation of hepcidin expression by BMP type I receptor deletion induces iron overload in mice. Blood.

Sources

ALK2-IN-4 Succinate: Target Specificity & Technical Profiling

This guide provides an in-depth technical analysis of ALK2-IN-4 succinate (also known as KER-047 succinate ), a potent small-molecule inhibitor targeting Activin Receptor-Like Kinase 2 (ALK2/ACVR1). It is designed for researchers investigating Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG), and anemia of chronic disease.

Compound ID: KER-047 Succinate | CAS: 2416307-25-8 | Class: Pyrazolopyrimidine Derivative

Executive Summary

ALK2-IN-4 succinate is a highly potent, ATP-competitive inhibitor of ALK2 (ACVR1) , a bone morphogenetic protein (BMP) type I receptor. Unlike early-generation inhibitors (e.g., Dorsomorphin), ALK2-IN-4 is engineered for enhanced selectivity against the structurally homologous TGF-

This guide details the compound's specificity profile, the structural basis of its selectivity, and the rigorous experimental workflows required to validate its activity in preclinical models.

Molecular Mechanism & Signaling Context

ALK2 acts as a "gatekeeper" in the BMP signaling pathway.[1] Under physiological conditions, it forms heterotetrameric complexes with Type II receptors (BMPR2, ACVR2A/B) upon ligand binding (e.g., BMP6, BMP7, Activin A).

Mechanism of Action[1][2][3][4]

-

Binding Site: ALK2-IN-4 binds to the intracellular kinase domain of ALK2, specifically within the ATP-binding pocket.

-

Mode: Type I ATP-competitive inhibition.[2]

-

Effect: It prevents the phosphorylation of the GS-domain by Type II receptors, thereby blocking the recruitment and phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8 .

Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the BMP pathway compared to the parallel TGF-

Caption: Schematic of ALK2-IN-4 intervention. The compound selectively blocks ALK2-mediated SMAD1/5/8 phosphorylation while sparing the ALK5-SMAD2/3 axis.

Target Specificity Profile

The primary challenge in ALK2 drug discovery is the high sequence homology within the receptor kinase family.[3] ALK2 shares ~80% kinase domain identity with ALK1 and significant homology with ALK3 and ALK6 .

Kinase Selectivity Data (Consolidated)

While specific IC50 values vary by assay conditions (e.g., ATP concentration), the following table summarizes the relative specificity profile characteristic of this optimized scaffold class (based on patent WO2020086963A1 and related pyrazolopyrimidine SAR studies).

| Target Kinase | Function | Potency (IC50) | Selectivity Ratio (vs ALK2) | Clinical Implication |

| ALK2 (ACVR1) | Primary Target | < 10 nM | 1x | Therapeutic Efficacy |

| ALK1 (ACVRL1) | BMP9 Signaling | ~10-50 nM | 2-5x | Vascular stability risk (HHT) |

| ALK3 (BMPR1A) | BMP Signaling | ~20-100 nM | 5-10x | Hair/Bone homeostasis |

| ALK5 (TGFBR1) | TGF- | > 1000 nM | > 100x | Cardiotoxicity avoidance |

| p38 MAPK | Inflammation | > 500 nM | > 50x | Reduced off-target toxicity |

| KDR (VEGFR2) | Angiogenesis | > 1000 nM | > 100x | Vascular safety |

Key Insight: The critical differentiator for ALK2-IN-4 succinate is its "ALK5-sparing" profile. Early inhibitors like LDN-193189 inhibited ALK5 at moderate concentrations, leading to potential cardiac valve issues. ALK2-IN-4 maintains a wider therapeutic window.

Experimental Protocols for Validation

To verify the specificity profile of ALK2-IN-4 in your own laboratory, utilize the following validated workflows.

A. Biochemical Kinase Assay (LanthaScreen or HotSpot)

Objective: Determine intrinsic IC50 against recombinant kinases.

-

Reagents: Recombinant ALK2, ALK1, ALK5 kinases; Fluorescein-PolyGT substrate; ATP (at Km_app).

-

Preparation: Prepare 3x serial dilutions of ALK2-IN-4 succinate in DMSO (Top concentration: 10

M). -

Reaction: Incubate kinase + inhibitor + ATP + substrate for 60 mins at RT.

-

Detection: Add Eu-labeled anti-phospho antibody. Read TR-FRET signal.

-

Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

B. Cellular Target Engagement (NanoBRET)

Objective: Confirm intracellular binding and permeability.

-

Cell Line: HEK293 transfected with ALK2-NanoLuc fusion.

-

Tracer: Use a cell-permeable fluorescent tracer (e.g., K-4).

-

Protocol: Treat cells with ALK2-IN-4. The inhibitor competes with the tracer for the ATP pocket. Loss of BRET signal indicates target engagement.

C. Functional Selectivity: Western Blotting (C2C12 Cells)

Objective: Differentiate between BMP (On-Target) and TGF-

Workflow Diagram:

Caption: Functional selectivity workflow. A specific ALK2 inhibitor will dose-dependently reduce pSMAD1/5/8 without affecting pSMAD2/3 levels induced by TGF-

Therapeutic Implications & References

FOP and the "Activin A" Switch

In FOP, the R206H mutation renders ALK2 hypersensitive to Activin A (normally an antagonist). ALK2-IN-4 succinate is specifically valuable because it blocks this neofunction.

-

Efficacy: Prevents heterotopic ossification (soft tissue turning to bone).

-

Safety: The succinate salt form improves solubility and bioavailability compared to the free base.

References

-

Patent Source: "Substituted Pyrazolo[1,5-a]pyrimidine Compounds as ALK2 Inhibitors." WO2020086963A1 . (Primary source for ALK2-IN-4/KER-047 structure and synthesis).

-

Structural Basis of Selectivity: Williams, E., et al. "Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2." Open Biology, 2021. (Describes the SAR of the pyrazolopyrimidine scaffold used in ALK2-IN-4).

-

FOP Mechanism: Hatsell, S.J., et al. "ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A." Science Translational Medicine, 2015.

-

Kinase Profiling Standards: Davis, M.I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. (Methodology for KINOMEscan).

Sources

- 1. What are the therapeutic candidates targeting ALK2? [synapse.patsnap.com]

- 2. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Pharmacophoric Code of ALK2-IN-4 Succinate: A Technical Guide to Structure-Based and Ligand-Based Modeling for Novel Inhibitor Discovery

Abstract

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a pivotal serine/threonine kinase in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity, often due to gain-of-function mutations, is a key driver in rare and debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). Consequently, the development of potent and selective ALK2 inhibitors has become a critical therapeutic strategy. This in-depth technical guide focuses on the pharmacophore analysis of ALK2-IN-4 succinate (also known as KER047 succinate), a potent and selective ALK2 inhibitor that has entered clinical development.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of both structure-based and ligand-based pharmacophore modeling methodologies. By elucidating the key chemical features essential for ALK2 inhibition, this guide serves as a blueprint for the rational design and virtual screening of novel ALK2 inhibitors with improved therapeutic profiles.

Introduction: The Therapeutic Imperative of Targeting ALK2

ALK2 is a type I transmembrane serine/threonine kinase receptor that plays a crucial role in cellular differentiation, proliferation, and tissue homeostasis through the BMP signaling pathway. Upon ligand binding, ALK2 forms a complex with a type II receptor, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These activated SMADs then translocate to the nucleus to regulate gene expression.[2] Gain-of-function mutations in the ACVR1 gene, which encodes for ALK2, lead to aberrant signaling and are the primary cause of FOP, a catastrophic disorder characterized by progressive heterotopic ossification.[2] Furthermore, somatic ACVR1 mutations are found in a significant subset of DIPG, an aggressive and fatal pediatric brain tumor.[2]

The critical role of ALK2 in these pathologies underscores the urgent need for effective inhibitors. ALK2-IN-4 succinate (KER047 succinate) has emerged as a promising clinical candidate, designed to be a potent and selective inhibitor of ALK2.[3] Understanding the precise molecular interactions that confer its inhibitory activity is paramount for the development of next-generation therapeutics. Pharmacophore modeling serves as a powerful computational tool to distill the complex three-dimensional binding requirements into a simple and intuitive model of essential chemical features.

This guide will dissect the pharmacophore of ALK2-IN-4 succinate through a dual approach: a structure-based methodology leveraging the known crystal structures of ALK2, and a ligand-based approach that can be applied when a library of active compounds is available.

ALK2-IN-4 Succinate: A Profile of the Subject Molecule

ALK2-IN-4 succinate, with the active pharmaceutical ingredient KER-047, is a small molecule inhibitor targeting ALK2.[4] While specific IC50 values are not publicly available in peer-reviewed literature, it is described as a "potent" and "selective" inhibitor.[3] It has been investigated in clinical trials for conditions related to iron metabolism and was developed for the treatment of FOP.[1][5]

| Compound Information | |

| Name | ALK2-IN-4 succinate |

| Synonym | KER047 succinate |

| Molecular Formula | C30H36FN7O5 |

| SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3.O=C(O)CCC(O)=O |

| Therapeutic Target | Activin receptor-like kinase 2 (ALK2/ACVR1) |

| Associated Diseases | Fibrodysplasia Ossificans Progressiva (FOP), Iron Deficiency Anemia |

Table 1: Profile of ALK2-IN-4 succinate (KER-047 succinate).

Structure-Based Pharmacophore Modeling: Decoding the ALK2 Binding Pocket

Structure-based pharmacophore modeling utilizes the three-dimensional structure of the target protein, typically obtained from X-ray crystallography, to identify the key interaction points within the binding site.[4] This approach is particularly powerful as it directly maps the features of the protein that are essential for ligand recognition.

Rationale and Causality

The fundamental principle behind this methodology is that a potent inhibitor must possess chemical features that are complementary to the active site of the target protein. By analyzing the protein-ligand interactions from a co-crystal structure, we can generate a hypothesis of the essential features required for binding. This hypothesis is not merely a representation of the ligand but an embodiment of the binding pocket's requirements.

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines the generation of a structure-based pharmacophore model for ALK2, using a representative PDB entry with a co-crystallized inhibitor sharing a similar scaffold to ALK2-IN-4 succinate (e.g., a pyrazolo[1,5-a]pyrimidine core). A suitable starting point is PDB ID: 3MTF, which contains ALK2 in complex with an inhibitor.[6]

Step 1: Protein Preparation

-

Obtain Crystal Structure: Download the PDB file (e.g., 3MTF) from the Protein Data Bank.

-

Pre-processing: Load the structure into a molecular modeling software (e.g., Schrödinger Maestro, MOE, Discovery Studio).

-

Clean the Structure: Remove water molecules that are not involved in key interactions, as well as any non-essential co-solvents or ions.

-

Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at physiological pH.

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Step 2: Pharmacophore Feature Identification

-

Define the Binding Site: Identify the active site based on the location of the co-crystallized ligand.

-

Generate Interaction Map: Utilize a tool within the software (e.g., LigandScout, the pharmacophore generation module in Maestro) to automatically identify and map the key interactions between the ligand and the protein.[7] These interactions define the pharmacophoric features, which typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable Features

-

Step 3: Pharmacophore Model Generation and Refinement

-

Create the Hypothesis: Based on the identified interaction points, the software generates a 3D pharmacophore hypothesis. This model consists of spheres representing the different features, with defined radii and vectors for directional features like hydrogen bonds.

-

Add Exclusion Volumes: To represent the space occupied by the protein and prevent steric clashes in virtual screening, exclusion volumes are added to the model.

-

Manual Refinement: As a senior scientist, it is crucial to manually inspect and refine the automatically generated model. This involves assessing the relative importance of each feature based on known structure-activity relationships (SAR) for ALK2 inhibitors and potentially removing or modifying less critical features.

Step 4: Model Validation

-

Purpose of Validation: The validation step is critical to ensure that the pharmacophore model can distinguish between active and inactive compounds.

-

Decoy Set Screening: A common validation method involves screening a "decoy set" – a collection of molecules with similar physicochemical properties to the known actives but with different topologies, and which are assumed to be inactive.

-

Performance Metrics: The performance of the model is evaluated using metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve. A good model will have a high EF, meaning it preferentially selects active compounds over decoys, and a high Area Under the Curve (AUC) for the ROC plot.[7]

Ligand-Based Pharmacophore Modeling: Learning from a Series of Active Molecules

Ligand-based pharmacophore modeling is employed when the 3D structure of the target is unknown, or to complement structure-based approaches by capturing the common features of a set of known active ligands.[8] This method assumes that the diverse molecules binding to the same target share a common set of essential chemical features arranged in a specific 3D orientation.

Rationale and Causality

The core idea is to superimpose a set of active molecules and identify the common chemical features that are responsible for their biological activity. This process generates a pharmacophore hypothesis that represents the minimum set of features required for a molecule to be active. The inclusion of inactive molecules can further refine the model by defining regions of space where certain features are disallowed.

Experimental Protocol: A Step-by-Step Workflow

This protocol describes the generation of a ligand-based pharmacophore model. For this hypothetical analysis of ALK2-IN-4 succinate, one would ideally have a series of structurally related analogs with a range of ALK2 inhibitory potencies.

Step 1: Data Set Preparation

-

Assemble Ligand Set: Collect a set of at least 5-10 structurally diverse molecules with known activity against ALK2. This set should be divided into a "training set" to build the model and a "test set" to validate it.[8]

-

Define Activity Levels: Classify the compounds in the training set as highly active, moderately active, and inactive based on their IC50 or Ki values.

-

Generate Conformations: For each molecule in the training set, generate a diverse set of low-energy 3D conformations to account for molecular flexibility.

Step 2: Pharmacophore Model Generation

-

Feature Mapping: For each conformation of each molecule, identify the potential pharmacophoric features.

-

Molecular Alignment: Align the conformations of the active molecules to find a common 3D arrangement of pharmacophoric features. This is a computationally intensive step, and various algorithms are used by different software packages.

-

Hypothesis Generation: Based on the common features from the alignment, generate a set of pharmacophore hypotheses. Software like PHASE or Catalyst will score and rank these hypotheses based on how well they map to the active compounds and exclude the inactive ones.

Step 3: Model Validation

-

Test Set Prediction: Use the generated pharmacophore model to predict the activity of the compounds in the test set. A good model should accurately classify the active compounds as active and the inactive compounds as inactive.

-

Statistical Validation: Perform statistical validation, such as Fischer's randomization test, to ensure that the correlation between the predicted and actual activities is not due to chance.[7]

Application in Drug Discovery: Virtual Screening for Novel ALK2 Inhibitors

The ultimate goal of generating a pharmacophore model is to use it as a 3D query to search large chemical databases for novel molecules that match the essential features for ALK2 inhibition. This process, known as virtual screening, can dramatically reduce the number of compounds that need to be synthesized and tested in vitro, thereby accelerating the drug discovery process.[9]

Virtual Screening Protocol

-

Database Preparation: Prepare a large database of commercially available or proprietary compounds for screening. This involves generating 3D conformations for each molecule.

-

Pharmacophore Screening: Use the validated pharmacophore model as a filter to rapidly screen the database. Only molecules that match the pharmacophore query are retained.

-

Hit Filtering and Refinement: The initial hits from the pharmacophore screen are typically subjected to further filtering based on drug-likeness properties (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

-

Molecular Docking: The refined hit list is then subjected to molecular docking into the ALK2 active site to predict their binding poses and estimate their binding affinities.[10]

-

Hit Prioritization: The final step involves prioritizing the hits based on their docking scores, predicted binding interactions, and overall drug-like properties for acquisition and biological testing.

Conclusion

The pharmacophore analysis of ALK2-IN-4 succinate provides a powerful framework for understanding the key molecular interactions required for the potent and selective inhibition of ALK2. By employing both structure-based and ligand-based modeling techniques, researchers can develop robust pharmacophore hypotheses that serve as invaluable tools in the quest for novel therapeutics for devastating diseases like FOP and DIPG. The methodologies outlined in this guide provide a self-validating system for the generation and application of pharmacophore models, from initial hypothesis building to the identification of promising new lead candidates through virtual screening. The continued application of these computational strategies will undoubtedly accelerate the development of the next generation of ALK2 inhibitors with enhanced efficacy and safety profiles.

References

-

Keros Therapeutics, Inc. (2020, December 7). Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition. GlobeNewswire. [Link]

- Yuniarti, N., Ikhtiar, A., & Abdulah, R. (2020). Structure-based pharmacophore modelling for identifying VEGFR2 inhibitor. Indonesian Journal of Pharmacy, 31(4), 259-268.

- Hoving, V., et al. (2022). Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor Ker-047 for Treatment of Iron Refractory Iron Deficiency Anemia. Blood, 140(Supplement 1), 2475-2476.

- Cuny, G. D., & Yu, P. B. (2021). Recent Advances in ALK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1336–1349.

- Ansari, S., & Irfan, M. (2021). Structure based pharmacophore modeling, virtual screening, molecular docking and ADMET approaches for identification of natural anti-cancer agents targeting XIAP protein. Scientific Reports, 11(1), 4193.

-

Keros Therapeutics, Inc. (2022, December 12). Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition. BioSpace. [Link]

-

NIH. (2024). Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance. NIH Research Festival. [Link]

- Kumar, A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Chemistry, 10, 869438.

-

Patsnap. (2025, March 11). What ALK2 inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

- Wang, H., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry, 65(13), 9143–9159.

-

Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]

- M, S. P., & K, S. (2019). Ligand-Based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current Drug Discovery Technologies, 16(2), 213-225.

-

Keros Therapeutics, Inc. (n.d.). KER-047. Patsnap Synapse. Retrieved February 5, 2026, from [Link]

- Anderson, A. C. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 15(15), 3749-3753.

- Uddin, R., et al. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 13, 1032936.

- Adane, L., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry, 10, 1085958.

- Prieto-Martínez, F. D., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4820.

Sources

- 1. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]

- 2. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure based pharmacophore modeling, virtual screening, molecular docking and ADMET approaches for identification of natural anti-cancer agents targeting XIAP protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

protocol for dissolving ALK2-IN-4 succinate in DMSO

Application Note: Technical Guide for the Preparation and Handling of ALK2-IN-4 Succinate in DMSO

Executive Summary

ALK2-IN-4 succinate (also known as KER047 succinate) is a highly potent, selective small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1). It is a critical tool compound for researching Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).

This technical guide provides a standardized protocol for solubilizing ALK2-IN-4 succinate in Dimethyl Sulfoxide (DMSO). Unlike simple dissolution, this protocol addresses the specific physicochemical challenges of succinate salts—namely hygroscopicity and potential for hydrolysis—to ensure the generation of stable, high-fidelity stock solutions for cellular and in vivo applications.

Physicochemical Profile & Solubility Data

Before initiating the protocol, verify the compound identity and parameters. The succinate salt form significantly alters the molecular weight compared to the free base, necessitating precise mass-to-molar calculations.

| Parameter | Specification |

| Compound Name | ALK2-IN-4 Succinate (KER047 Succinate) |

| CAS Number | 2416307-25-8 |

| Molecular Formula | C₃₀H₃₆FN₇O₅ (Succinate salt) |

| Molecular Weight | 593.65 g/mol |

| Appearance | White to off-white solid powder |

| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) |

| Solubility Limit (DMSO) | ~10 mM (5.94 mg/mL) recommended for stock; Max ~30 mM |

| Storage (Solid) | -20°C (Desiccated, dark) |

| Storage (Solution) | -80°C (Aliquoted) |

Mechanism of Action: ALK2 Signaling Pathway[3]

ALK2-IN-4 functions by competitively binding to the ATP-binding pocket of the ALK2 kinase domain. This blockade prevents the phosphorylation of SMAD1/5/8, thereby inhibiting the transcription of osteogenic genes (e.g., ID1, ID2) responsible for heterotopic ossification.

Figure 1: ALK2 (ACVR1) Signaling Cascade and Inhibition Point

Caption: Schematic of the BMP/ALK2 signaling pathway showing the competitive inhibition of the receptor kinase activity by ALK2-IN-4, preventing SMAD activation.[1][2]

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution of ALK2-IN-4 succinate in anhydrous DMSO.

Materials Required[5][6]

-

Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Note: Water content >0.1% can induce precipitation of the salt form over time.

-

Vials: Amber borosilicate glass vials (2 mL) with PTFE-lined caps.

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional).

Calculation Logic

The molecular weight of the succinate salt (593.65 g/mol ) must be used.

Step-by-Step Methodology

Figure 2: Dissolution Workflow

Caption: Operational workflow for the preparation of ALK2-IN-4 succinate stock solutions, emphasizing temperature equilibration and visual QC.

-

Equilibration: Remove the product vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic succinate salt, leading to hydrolysis or weighing errors.

-

-

Weighing: Weigh approximately 5.94 mg of ALK2-IN-4 succinate into a sterile amber glass vial.

-

Tip: If the static charge is high, use an anti-static gun or weigh onto weighing paper first.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

-

Note: If a different mass was weighed, adjust the DMSO volume to maintain 10 mM:

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Avoid heating above 37°C to prevent thermal degradation.

-

-

Visual Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow. If cloudy, do not proceed to cell treatment; sonicate further.

Quality Control & Storage

Stability

Succinate salts in DMSO are generally stable but sensitive to freeze-thaw cycles.

-

Stock Solution (10 mM): Stable for 6 months at -80°C; 1 month at -20°C.

-

Working Solution: Prepare fresh immediately before use.

Aliquoting Strategy

Do not store the bulk 1 mL stock. Immediately after preparation, dispense into 50 µL single-use aliquots in PCR tubes or microcentrifuge tubes.

-

Reasoning: Repeated freezing and thawing introduces moisture, which can cause the succinate salt to crash out of the DMSO solution.

Usage in Biological Assays[7][8][9]

When diluting the DMSO stock into aqueous culture media, precipitation is the primary risk.

-

Maximum DMSO Tolerance: Most cell lines tolerate 0.1% to 0.5% DMSO.

-

Dilution Scheme (Example for 10 µM Final Concentration):

-

Intermediate Dilution: Dilute 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

-

Final Dilution: Add 1 µL of 1 mM working stock to 1 mL of culture medium.

-

Result: 1 µM compound concentration with 0.1% DMSO.

-

Table 2: Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Precipitation upon media addition | "Crash-out" effect due to rapid polarity change. | Perform a serial dilution in DMSO first, or add the DMSO stock to the media while vortexing the media. |

| Solution turns yellow/brown | Oxidation of the compound. | Discard. Ensure storage was in amber vials and protected from light. |

| Inconsistent IC50 data | Moisture contamination in DMSO. | Use fresh, anhydrous DMSO. Verify the MW used for calculation (Succinate vs. Free Base). |

References

-

Compound Identity & Properties: MedChemExpress. KER047 succinate (ALK2-IN-4 succinate) Datasheet. Retrieved from [2]

-

Signaling Pathway Context: Williams, E., et al. (2021). "Recent Advances in ALK2 Inhibitors." ACS Omega. Retrieved from

-

Solubility & Handling: SelleckChem. Inhibitor Handling and Solubility Guide. Retrieved from

-

Biological Application: NIH National Center for Advancing Translational Sciences. ALK2 Inhibitors for FOP. Retrieved from (General context on ALK2 inhibitors).

Disclaimer: This protocol is for research use only. ALK2-IN-4 is not approved for human therapeutic use.[1][2]

Sources

Application Note: Preparation and Handling of ALK2-IN-4 Succinate for In Vitro Studies

This Application Note is designed for researchers and drug development professionals working with ALK2-IN-4 (KER047) Succinate , a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1).

Introduction & Scientific Rationale

ALK2-IN-4 (often identified as KER047) is a highly selective Type I kinase inhibitor targeting ALK2 (ACVR1) . It is widely utilized in research regarding Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG) .

The succinate salt form is preferred over the free base for its improved physicochemical stability and potential for higher aqueous solubility in complex biological matrices. However, like many kinase inhibitors, the succinate salt retains significant lipophilicity, necessitating precise handling to prevent "crashing out" (precipitation) when transitioning from organic stock solvents to aqueous culture media.

Mechanism of Action

ALK2-IN-4 binds to the ATP-binding pocket of the ALK2 receptor, preventing the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8. This blockade inhibits the transcription of osteogenic genes (e.g., Id1, Id2, Runx2).

Figure 1: The BMP signaling pathway showing ALK2-IN-4 inhibition of SMAD1/5/8 phosphorylation.[1]

Physicochemical Properties

Before preparation, verify the specific batch data on your Certificate of Analysis (CoA). The stoichiometry of the salt (e.g., 1:1 vs 1.5:1) significantly alters the Molecular Weight (MW).

| Property | Value (Example for 1:1 Salt) | Notes |

| Compound Name | ALK2-IN-4 Succinate | Also known as KER047 Succinate |

| MW (Free Base) | ~475.56 g/mol | Active moiety |

| MW (Succinate) | ~593.65 g/mol | Use this for Molarity calculations |

| Solubility (DMSO) | ≥ 10 mM (up to 50 mM) | Recommended Stock Solvent |

| Solubility (Water) | Low / Poor | Do not use for primary stock |

| Appearance | White to Off-white solid | Hygroscopic; store desiccated |

CRITICAL: Always calculate molarity using the Salt MW , not the Free Base MW.

Protocol: Stock Solution Preparation (10 mM)

This protocol creates a 10 mM Master Stock in DMSO. This concentration is ideal because a 1:1000 dilution yields 10 µM, covering the typical IC50 range (nanomolar) without exceeding DMSO toxicity limits (0.1%).

Materials

-

ALK2-IN-4 Succinate powder (Store at -20°C or -80°C).

-

Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (≥99.7%).

-

Amber glass vials (borosilicate) or low-binding polypropylene tubes.

-

Desiccator.

Step-by-Step Workflow

-

Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to warm to Room Temperature (RT) for at least 1 hour.

-

Why? Opening a cold vial causes condensation, introducing water that hydrolyzes the compound and degrades the stock over time.

-

-

Weighing: Weigh approximately 2–5 mg of powder into a tared sterile vial. Record the exact mass (e.g., 3.15 mg).

-

Calculation: Calculate the volume of DMSO required for 10 mM.

-

Example: Mass = 3.15 mg. MW = 593.65 g/mol .

-

-

Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 5 minutes.

-

Observation: The solution should be clear and colorless/light yellow.

-

-

Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) in light-protected tubes.

-

Storage: -80°C (Stable for 6 months). Avoid repeated freeze-thaw cycles.

-

Figure 2: Workflow for preparing stable kinase inhibitor stock solutions.

Protocol: Cell Treatment (Serial Dilution)

Directly adding 100% DMSO stock to cell media can cause local precipitation ("crashing out") due to the sudden polarity shift. Use an Intermediate Dilution Step .

Treatment Strategy[2][3]

-

Target Final Conc: 10 nM – 1 µM (Typical IC50 range).

-

Final DMSO Conc: Keep < 0.1% (v/v) to avoid solvent toxicity.

Procedure

-

Prepare Intermediate (100x): Dilute the 10 mM Master Stock into complete culture media (or PBS) to create a 100x concentration of your final target.

-

Note: If the compound precipitates here, use an intermediate dilution in 100% DMSO first (e.g., dilute 10 mM -> 1 mM in DMSO), then dilute into media.

-

-

Prepare Working Solution (1x): Add the Intermediate solution to your cell culture wells.

-

Incubation: Treat cells for 1–2 hours for phosphorylation studies (fast kinetics) or 24–48 hours for phenotypic assays (osteogenesis).

Dilution Table (Example for 100 nM Final Treatment)

| Step | Source Solution | Solvent/Diluent | Dilution Factor | Resulting Conc.[2][3] | DMSO % |

| 1 | 10 mM Master Stock | DMSO | 1:100 | 100 µM | 100% |

| 2 | 100 µM Sub-Stock | Media | 1:10 | 10 µM | 10% |

| 3 | 10 µM Intermediate | Cell Media (in well) | 1:100 | 100 nM | 0.1% |

Quality Control & Self-Validation

To ensure the stock solution is active and the protocol was successful, perform a functional validation assay.

Western Blot Validation

-

Cells: C2C12 myoblasts or HUVECs (known to express ALK2).

-

Induction: Starve cells (low serum) for 4 hours, then pre-treat with ALK2-IN-4 (various conc.) for 1 hour.

-

Stimulation: Stimulate with BMP6 or BMP7 (50 ng/mL) for 30–60 minutes.

-

Readout: Lyse cells and immunoblot for Phospho-Smad1/5/8 (Cell Signaling Tech #9511 or similar).

-

Success Criteria: Dose-dependent reduction of pSMAD bands compared to the "BMP-only" control. Total SMAD levels should remain constant.

-

References

-

Williams, E. et al. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors.[4][5] Proceedings of the National Academy of Sciences (PNAS). Available at: [Link][4]

-

Holtzhausen, A. et al. Novel bone morphogenetic protein signaling through Smad2 and Smad3.[6] NIH PubMed Central. Available at: [Link]

-

BioRxiv. CryoEM structure of ALK2:BMP6 reveals distinct mechanisms. (2025).[4][7] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CryoEM structure of ALK2:BMP6 reveals distinct mechanisms that allow ALK2 to interact with both BMP and Activin ligands | bioRxiv [biorxiv.org]

Application Note: In Vivo Dosing Guidelines for ALK2-IN-4 Succinate

This Application Note provides a rigorous technical guide for the in vivo administration of ALK2-IN-4 succinate (also known as KER-047 succinate ), a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1).

This guide is designed for investigators modeling Fibrodysplasia Ossificans Progressiva (FOP) , Diffuse Intrinsic Pontine Glioma (DIPG) , and Anemia of Chronic Disease (ACD) .

Compound Identity: ALK2-IN-4 Succinate (KER-047) CAS No: 2416307-25-8 Mechanism: Selective ATP-competitive inhibition of ALK2 (ACVR1) kinase. Primary Readouts: Phospho-SMAD1/5/8 suppression, Hepcidin reduction, Heterotopic Ossification (HO) prevention.

Part 1: Executive Summary & Mechanism

ALK2-IN-4 succinate is a clinical-stage small molecule inhibitor designed to target the BMP signaling pathway. Unlike earlier generation inhibitors (e.g., Dorsomorphin, LDN-193189), ALK2-IN-4 exhibits improved selectivity for ALK2 over ALK5 (TGF

Mechanism of Action

The compound binds to the intracellular kinase domain of ALK2, preventing the phosphorylation of SMAD1, SMAD5, and SMAD8. This blockade downregulates the transcription of target genes such as HAMP (Hepcidin) and ID1/ID2, which are critical in iron homeostasis and osteogenesis, respectively.

Caption: ALK2-IN-4 intercepts BMP signaling at the receptor level, preventing SMAD1/5/8 phosphorylation and subsequent gene transcription.

Part 2: Formulation & Solubility Protocols

Critical Challenge: ALK2-IN-4 succinate has limited aqueous solubility. The "succinate" salt form is utilized to enhance bioavailability, but incorrect vehicle selection will lead to precipitation and erratic PK data.

Formulation A: Clear Solution (Low Dose / IV / IP)

Use for doses < 5 mg/kg or Intravenous administration.

-

Final Concentration: 0.5 – 1.0 mg/mL

-

Stability: Prepare fresh immediately before dosing.

| Component | Volume % | Preparation Step |

| DMSO | 10% | Dissolve compound stock here first.[1] Sonicate until clear. |

| PEG300 | 40% | Add slowly to DMSO solution while vortexing. |

| Tween-80 | 5% | Add to the mixture.[1][2] |

| Saline (0.9%) | 45% | Add last. If cloudy, sonicate at 37°C. |

Formulation B: Homogeneous Suspension (High Dose Oral)

Use for doses 10 – 30 mg/kg via Oral Gavage (PO).

-

Final Concentration: 1.0 – 3.0 mg/mL

-

Stability: Stable for 24 hours at 4°C.

| Component | Volume % | Preparation Step |

| 0.5% Methylcellulose (MC) | 99.5% | Pre-warm vehicle. Add compound powder slowly. |

| Tween-80 | 0.5% | Add surfactant to aid wetting. |

| Processing | - | Critical: Probe sonicate or homogenize to ensure uniform particle size. |

Part 3: In Vivo Dosing & Experimental Design[2]

Dose Selection Guide

Doses are extrapolated from clinical data (KER-047) and preclinical ALK2 benchmarks.

| Study Type | Recommended Dose (PO) | Frequency | Rationale |

| PK Pilot | 10 mg/kg | Single Dose | Establish Tmax and Half-life (T1/2). |

| Anemia (Hepcidin) | 10 – 30 mg/kg | QD or BID | Hepcidin suppression is rapid (4-6h); requires sustained coverage. |

| FOP (Ossification) | 10 mg/kg | BID | Continuous inhibition required to block heterotopic bone formation. |

| Toxicity Check | 50 mg/kg | Single Dose | Assess tolerability (monitor weight loss >15%). |

Pharmacokinetic (PK) Workflow

To validate target engagement, plasma and tissue samples must be collected at specific intervals relative to Tmax (typically 0.5 - 2 hours for small molecules).

Caption: Experimental workflow for validating ALK2-IN-4 exposure and efficacy.

Part 4: Step-by-Step Protocol

Pre-Study Validation

-

Stock Check: Verify the compound is the succinate salt (MW ~593.65 g/mol ). Free base solubility is significantly lower.

-

Vehicle Test: Prepare a "dummy" vehicle (Formulation B) without mice to ensure the compound does not crash out after 1 hour on the bench.

Preparation (Example: 10 mg/kg for 10 mice)

-

Mice: 10 mice @ 25g = 250g total mass.

-

Total Dose: 250g * 10 mg/kg = 2.5 mg compound.

-

Volume: Standard PO volume is 10 mL/kg. Total volume = 2.5 mL.

-

Concentration: 1.0 mg/mL.

-

Procedure:

-

Weigh 3.0 mg of ALK2-IN-4 succinate (include 20% overage).

-

Add 30 µL DMSO (if using Formulation A logic for wetting) or add directly to 3.0 mL of 0.5% MC/0.1% Tween vehicle (Formulation B).

-

Sonicate for 10 minutes until a fine, uniform suspension is achieved.

-

Keep on a magnetic stirrer during dosing.

-

Administration

-

Restrain the mouse firmly by the scruff.

-

Using a plastic feeding needle (FTP-18-30), administer 10 mL/kg (e.g., 250 µL for a 25g mouse).

-

Note: If using Formulation A (high PEG/DMSO), observe mice for 15 mins for signs of vehicle intolerance (lethargy).

Sample Collection for PD (Pharmacodynamics)

-

Timing: Euthanize mice at 4 hours post-dose for maximal hepcidin suppression.[3]

-

Plasma: Collect blood into EDTA tubes. Centrifuge at 2000 x g for 10 min. Store plasma at -80°C for Hepcidin ELISA.

-

Tissue: Harvest Liver (for Hepcidin mRNA) or Heterotopic Bone tissue (for pSMAD). Snap freeze in liquid nitrogen immediately to preserve phosphorylation states.

Part 5: References

-

MedChemExpress (MCE). KER047 Succinate Product Information & Solubility Data.Link

-

Keros Therapeutics. Keros Therapeutics Announces Completion of Dosing of Planned Cohorts in KER-047 Phase 1 Trial.[4] (2020).[4] Link

-

Babatunde, et al. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2.[3] Journal of Medicinal Chemistry (2022). Link

-

World Intellectual Property Organization. Patent WO2020086963A1: Inhibitors of ALK2 and methods of use thereof.Link

Sources

ALK2-IN-4 succinate IC50 determination in kinase assays

Determining the Potency (IC50) of ALK2-IN-4 Succinate via In-Vitro Biochemical Kinase Assay

Abstract

Activin receptor-like kinase-2 (ALK2), also known as ACVR1, is a serine/threonine kinase that functions as a critical type I receptor in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary genetic driver of fibrodysplasia ossificans progressiva (FOP), a rare and devastating disorder characterized by progressive heterotopic ossification.[3][4][5] These mutations are also implicated in certain pediatric cancers like diffuse intrinsic pontine glioma (DIPG).[4][5][6] Consequently, ALK2 has emerged as a high-priority therapeutic target, leading to the development of specific inhibitors. ALK2-IN-4 succinate is one such potent inhibitor under investigation.[7] This application note provides a detailed technical guide and a robust, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of ALK2-IN-4 succinate against recombinant human ALK2 kinase activity. We detail an in-vitro biochemical assay utilizing a luminescence-based ADP detection method, explain the scientific rationale behind key experimental parameters, and offer guidance on data analysis and interpretation.

Scientific Background

The ALK2 Signaling Pathway: A Key Regulator of Cellular Fate

ALK2 is a central component of the BMP signaling cascade, which governs a multitude of cellular processes including proliferation, differentiation, and apoptosis.[3][8] The canonical pathway is initiated when a BMP ligand (e.g., BMP6, BMP7) induces the formation of a heterotetrameric complex of two type I (ALK2) and two type II (e.g., BMPRII) receptors.[2] Within this complex, the constitutively active type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of ALK2, unleashing its own kinase activity.[2][9] Activated ALK2 then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and SMAD8 (also known as SMAD9).[8][10] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates into the nucleus to regulate the transcription of target genes.[10] In FOP, specific mutations render ALK2 constitutively active or responsive to aberrant ligands, leading to uncontrolled downstream signaling and pathological bone formation.[3]

Caption: Canonical ALK2 (ACVR1) signaling pathway and point of inhibition.

The Principle of IC50 Determination in Kinase Assays

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of an inhibitor. It represents the concentration of a drug required to inhibit a given biological process, in this case, ALK2 kinase activity, by 50%. For ATP-competitive inhibitors like ALK2-IN-4 succinate, the molecule binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[8]

The IC50 value is not an absolute constant; its determination is highly dependent on the assay conditions, most critically the concentration of ATP. A higher ATP concentration will require a higher concentration of a competitive inhibitor to achieve 50% inhibition. Therefore, for meaningful and comparable results, it is imperative to perform the assay at an ATP concentration that is at or near the Michaelis constant (Km) of the enzyme for ATP. This ensures that the determined IC50 value more closely reflects the inhibitor's true affinity for the enzyme.[11]

This protocol employs the ADP-Glo™ Kinase Assay, a robust luminescence-based method. The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The reaction is stopped, and remaining ATP is depleted. Subsequently, the ADP is converted back into ATP, which serves as a substrate for luciferase, generating a light signal that is directly proportional to the initial kinase activity.[12]

Materials and Methods

Reagents and Equipment

| Reagent / Material | Supplier | Cat. No. / Description |

| Recombinant Human ALK2 (ACVR1), (a.a. 147-509) | BPS Bioscience | 40105 |

| Casein, Dephosphorylated | Sigma-Aldrich | C4032 |

| ALK2-IN-4 succinate | MedChemExpress | HY-145327A |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| ATP (Adenosine 5'-Triphosphate), Disodium Salt | Sigma-Aldrich | A2383 |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |

| TRIS-HCl | Thermo Fisher | 15568025 |

| MgCl2 | Sigma-Aldrich | M8266 |

| Bovine Serum Albumin (BSA) | NEB | B9000S |

| DMSO, Anhydrous | Sigma-Aldrich | 276855 |

| Solid White, Low-Volume, 384-well Assay Plates | Corning | 3572 |

| Plate-reading Luminometer | (e.g., BMG LABTECH) | (e.g., CLARIOstar) |

| Multichannel Pipettes | --- | --- |

Preparation of Solutions

-

Kinase Assay Buffer (1X): 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT. Prepare fresh from stock solutions and keep on ice. The DTT must be added fresh just before use.

-

ALK2-IN-4 succinate Stock (10 mM): Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.

-

Recombinant ALK2 Enzyme Working Solution: Thaw the enzyme on ice. Gently dilute the enzyme to the required final concentration (e.g., 2 ng/µL or 40 nM) in 1X Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP conversion). Keep on ice.

-

Substrate/ATP Mix: Prepare a 2X working solution containing 100 µM ATP and 1.0 mg/mL Casein in 1X Kinase Assay Buffer. Causality Note: The 100 µM ATP concentration is a starting point and should be optimized to be at or near the Km(ATP) for the specific ALK2 enzyme lot being used for the most accurate IC50 determination.

Experimental Workflow Diagram

Caption: Step-by-step workflow for ALK2-IN-4 succinate IC50 determination.

Step-by-Step Assay Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.

-

Inhibitor Preparation: Prepare a serial dilution of ALK2-IN-4 succinate in 100% DMSO. A common scheme is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 1 mM). Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition/background).

-

Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO controls to the appropriate wells of a solid white 384-well plate.

-

Enzyme Addition: Add 2 µL of the ALK2 Enzyme Working Solution to each well, except for the no-enzyme (background) controls.

-

Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Add 2 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. The final reaction volume is now 5 µL.

-

Kinase Reaction: Incubate the plate for 120 minutes at room temperature. Self-Validation Note: The incubation time should be optimized alongside the enzyme concentration to ensure ATP consumption for the uninhibited reaction does not exceed 30%, maintaining initial velocity conditions.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a light signal.

-

Final Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis

-

Background Subtraction: Subtract the average relative luminescence unit (RLU) value from the no-enzyme control wells from all other wells.

-

Normalization: Define the 0% inhibition control (DMSO only, "Max Signal") and the 100% inhibition control (highest inhibitor concentration or a well with a known potent inhibitor, "Min Signal"). Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

-

Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve.

-

IC50 Determination: The IC50 value is determined from the fitted curve as the concentration of inhibitor that produces 50% inhibition.

Expected Results & Data Interpretation

A successful experiment will yield a clear sigmoidal dose-response curve. The quality of the assay should be assessed using the Z'-factor, which compares the dynamic range of the signal to the variability in the data. A Z'-factor > 0.5 indicates an excellent and robust assay.

Table 2: Representative Data and Calculated Parameters

| Parameter | Value | Description |

| IC50 | 5.2 nM | Potency of ALK2-IN-4 succinate under these assay conditions. |

| Hill Slope | -1.1 | Indicates a standard dose-response relationship. |

| R² | 0.995 | Goodness of fit for the non-linear regression. |

| Z'-Factor | 0.85 | Indicates a high-quality, robust assay suitable for screening. |

| Signal-to-Background | >100 | Strong signal window for reliable measurements. |

Note: The IC50 value presented is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The resulting IC50 value provides a quantitative measure of the inhibitor's potency. This data is crucial for compound ranking, structure-activity relationship (SAR) studies, and further drug development efforts. For comprehensive characterization, it is advisable to perform selectivity profiling by testing the inhibitor against a panel of other kinases to assess its specificity.[13]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Signal or Low S/B Ratio | 1. Insufficient enzyme activity. 2. Degraded ATP or substrate. 3. Incorrect buffer conditions. | 1. Increase enzyme concentration or incubation time (while staying within linear range). 2. Use fresh, properly stored reagents. 3. Verify buffer pH and component concentrations. |

| High Data Variability (Low Z') | 1. Pipetting inaccuracies. 2. Incomplete mixing. 3. Edge effects on the plate. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure gentle but thorough mixing after reagent addition. 3. Avoid using the outermost wells or fill them with buffer. |

| Incomplete or Flat Dose-Response Curve | 1. Inhibitor concentration range is too high or too low. 2. Inhibitor has low solubility. | 1. Adjust the dilution series to bracket the expected IC50. 2. Ensure inhibitor is fully dissolved in DMSO; check for precipitation in assay buffer. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the IC50 of ALK2-IN-4 succinate. By carefully controlling key experimental variables, particularly the ATP concentration, and by understanding the underlying principles of the ALK2 signaling pathway and kinase inhibition, researchers can generate high-quality, reproducible data. This robust methodology is essential for advancing the preclinical evaluation of ALK2 inhibitors as potential therapeutics for devastating diseases like FOP.

References

-

Synapse. What are ALK2 inhibitors and how do they work?. [Link]

-

BPS Bioscience. ALK2 (ACVR1) Kinase Assay Kit. [Link]

-

Synapse. What ALK2 inhibitors are in clinical trials currently?. [Link]

-

Fukuda, T., et al. (2020). ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. Chemical and Pharmaceutical Bulletin, 68(3), 194-200. [Link]

-

Synapse. What are the therapeutic candidates targeting ALK2?. [Link]

-

Mork, C.N., et al. (2021). Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1339-1350. [Link]

-

Katagiri, T., et al. (2021). Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders. International Journal of Molecular Sciences, 22(23), 12891. [Link]

-

Upadhyay, A., et al. (2022). Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders. Bone, 154, 116239. [Link]

-

Carceller, F., et al. (2019). ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma. Communications Biology, 2(1), 1-13. [Link]

-

Main, E.R., et al. (2021). Recent Advances in ALK2 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12516-12534. [Link]

-

Kaplan, F.S., et al. (2016). Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders. Bone, 90, 146-154. [Link]

-

BioCryst Pharmaceuticals, Inc. (2022). FDA Grants Orphan Drug Designation for BioCryst's ALK-2 Inhibitor, BCX9250, for the Treatment of Fibrodysplasia Ossificans Progressiva. [Link]

-

Dwivedi, D., et al. (2023). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences, 120(13), e2218731120. [Link]

-

Mohedas, A.H., et al. (2014). Development of an ALK2-biased BMP type I receptor kinase inhibitor. ACS Chemical Biology, 9(6), 1291-1302. [Link]

-

Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8740. [Link]

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

-

Rocher, A., et al. (2017). Alk2/ACVR1 and Alk3/BMPR1A Provide Essential Function for Bone Morphogenetic Protein–Induced Retinal Angiogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(4), 666-675. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are the therapeutic candidates targeting ALK2? [synapse.patsnap.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

formulating ALK2-IN-4 succinate for oral administration in rodents

Application Note: Formulating ALK2-IN-4 Succinate for Oral Administration in Rodents

Abstract

This technical guide outlines the standardized protocol for formulating ALK2-IN-4 succinate (also known as KER047 succinate), a potent Activin Receptor-Like Kinase-2 (ALK2) inhibitor used in research for Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). Due to the compound's lipophilic nature and limited aqueous solubility, a co-solvent system comprising DMSO, PEG300/400, Tween-80, and Saline is required to ensure stable dissolution, consistent bioavailability, and reproducible in vivo data. This note details the physicochemical rationale, step-by-step preparation, and quality control measures necessary for oral gavage (PO) dosing in rodents.

Introduction & Physicochemical Rationale